5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine
Overview
Description
5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C8H6Cl2N4 and a molecular weight of 229.07 g/mol . This compound is characterized by its pyrazolo[4,3-d]pyrimidine core structure, which is substituted with chlorine atoms at positions 5 and 7, and a cyclopropyl group at position 2.
Mechanism of Action
Target of Action
The primary target of 5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound acts as a CDK2 inhibitor . It interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle progression . This compound is designed to fit into the ATP adenine region of CDK2, retaining the main interactions of ATP at the kinase domain .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle progression . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dichloro-2-aminopyrimidine with cyclopropyl isocyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential therapeutic agents for treating various cancers and other diseases.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular targets.
Chemical Biology: It is employed in chemical biology research to study its interactions with biological macromolecules and its potential as a chemical probe.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine is unique due to the presence of the cyclopropyl group at position 2, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and may contribute to its potential as a therapeutic agent .
Properties
IUPAC Name |
5,7-dichloro-2-cyclopropylpyrazolo[4,3-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-7-6-5(11-8(10)12-7)3-14(13-6)4-1-2-4/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOPBSQPTHVAKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C3C(=N2)C(=NC(=N3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301204470 | |
Record name | 5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301204470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-84-1 | |
Record name | 5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301204470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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